3-Amino-4-piperidin-1-yl-benzoic acid 3-Amino-4-piperidin-1-yl-benzoic acid
Brand Name: Vulcanchem
CAS No.: 26586-27-6
VCID: VC21303627
InChI: InChI=1S/C12H16N2O2/c13-10-8-9(12(15)16)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2,(H,15,16)
SMILES: C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

3-Amino-4-piperidin-1-yl-benzoic acid

CAS No.: 26586-27-6

Cat. No.: VC21303627

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-piperidin-1-yl-benzoic acid - 26586-27-6

CAS No. 26586-27-6
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name 3-amino-4-piperidin-1-ylbenzoic acid
Standard InChI InChI=1S/C12H16N2O2/c13-10-8-9(12(15)16)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2,(H,15,16)
Standard InChI Key DFGNBCGBUAHIPC-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N
Canonical SMILES C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N

Chemical Identity and Structure

3-Amino-4-piperidin-1-yl-benzoic acid features a benzoic acid core substituted with an amino group at the 3-position and a piperidine ring connected through a nitrogen atom at the 4-position. This structural arrangement creates a molecule with distinct chemical reactivity profiles due to the presence of multiple functional groups that can participate in diverse chemical transformations.

The compound is characterized by multiple identification parameters that facilitate its classification and recognition in chemical databases and literature. These parameters provide essential information for researchers working with this compound in various applications.

Basic Identification Parameters

The following table presents the key identification data for 3-Amino-4-piperidin-1-yl-benzoic acid:

ParameterValue
Common Name3-Amino-4-piperidin-1-yl-benzoic acid
CAS Number26586-27-6
Molecular FormulaC₁₂H₁₆N₂O₂
Molecular Weight220.27 g/mol
Exact Mass220.12100
Synonyms3-Amino-4-(piperidin-1-yl)benzoic acid

The compound's structure incorporates both basic (amine and piperidine) and acidic (carboxylic acid) functional groups, giving it amphoteric properties that can be exploited in various applications and reactions .

Physicochemical Properties

The physicochemical properties of 3-Amino-4-piperidin-1-yl-benzoic acid influence its behavior in biological systems, chemical reactions, and formulation processes. Understanding these properties is essential for researchers working with this compound.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValue
Physical StateSolid
Boiling Point443.9°C at 760 mmHg
Flash Point222.2°C
Melting PointNot specified in available data
DensityNot specified in available data

The relatively high boiling and flash points indicate the compound's thermal stability, which is an important consideration for synthesis and handling procedures .

Solubility and Solution Properties

While specific solubility data is limited in the provided search results, the compound's structure suggests potential solubility in polar organic solvents due to the presence of both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (nitrogen atoms and carbonyl oxygen). For laboratory use, researchers are advised to select appropriate solvents based on the compound's solubility profile .

To enhance solubility during laboratory preparations, it is recommended to heat solutions to 37°C followed by ultrasonic bath treatment. This procedure can help overcome potential dissolution challenges encountered with this compound .

Synthesis and Preparation Methods

Solution Preparation for Research Applications

For research applications, the preparation of stock solutions follows specific concentration calculations. The following table provides guidance for preparing solutions at different concentrations:

Desired ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM4.5399 mL22.6994 mL45.3988 mL
5 mM0.9080 mL4.5399 mL9.0798 mL
10 mM0.4540 mL2.2699 mL4.5399 mL

This molarity-based calculation assists researchers in preparing solutions of precise concentrations for experimental work .

Research Applications and Significance

CompoundStructural ComparisonPotential Applications
3-Amino-4-(piperidin-1-yl)benzoic acidMain compound of interestVarious research applications as discussed
3-Amino-4-(pyridin-4-yl)benzoic acidContains pyridine instead of piperidineUsed in metal-organic frameworks (MOFs) and studied for anticancer properties
5-(Methylsulfonyl)-2-(piperidin-1-yl)benzoic acidDifferent substitution pattern with methylsulfonyl groupMentioned in synthetic studies with potential biological activity

This comparative perspective highlights the significance of subtle structural variations in determining functional applications of related compounds .

Chemical Reactivity and Derivatization

The presence of multiple functional groups in 3-Amino-4-piperidin-1-yl-benzoic acid enables diverse chemical transformations that can lead to a variety of derivatives with potentially enhanced or modified properties.

Carboxylic Acid Reactivity

The carboxylic acid group can participate in numerous reactions:

  • Esterification reactions to form corresponding esters

  • Amide formation via reaction with amines

  • Reduction to primary alcohols

  • Salt formation with bases

These transformations provide routes to derivatives with modified physicochemical properties such as lipophilicity, hydrogen-bonding capacity, and solubility profiles.

Amine Functionality

The primary amine at the 3-position represents another reactive site that can undergo:

  • Acylation reactions with acid chlorides or anhydrides

  • Reductive amination with aldehydes or ketones

  • Diazotization followed by various transformations (diazonium chemistry)

  • Sulfonamide formation

The versatility of these transformations makes 3-Amino-4-piperidin-1-yl-benzoic acid a valuable synthon in organic synthesis.

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